molecular formula C13H17N3OS B1419948 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1204296-73-0

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1419948
CAS No.: 1204296-73-0
M. Wt: 263.36 g/mol
InChI Key: YTUCMIXTHHCBPA-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a methoxy group, a methyl group, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the piperazine moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • 4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
  • 7-Methyl-2-piperazin-1-yl-1,3-benzothiazole
  • 4-Methoxy-7-methyl-1,3-benzothiazole

Uniqueness: 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is unique due to the specific combination of substituents on the benzothiazole core, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9-3-4-10(17-2)11-12(9)18-13(15-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUCMIXTHHCBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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